molecular formula C19H20N2O5S B2366416 N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide CAS No. 313659-19-7

N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide

Cat. No. B2366416
CAS RN: 313659-19-7
M. Wt: 388.44
InChI Key: LRGIDDRCVFODKX-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide, also known as AMMSB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylbenzamides and has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Scientific Research Applications

Potassium Channel Modulation in Migraine Treatment

N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide derivatives, such as (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, have been identified as orally bioavailable KCNQ2 potassium channel openers. These compounds have shown significant activity in rat models of migraine by reducing the number of cortical spreading depressions induced by potassium chloride, which is a notable advancement in the treatment of migraine (Wu et al., 2003).

Pharmacological Activities in Inflammation

A series of substituted pyrazole derivatives, synthesized using N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as a starting material, demonstrated significant anti-inflammatory activities. These compounds, due to their pharmacological profile, have potential in the development of new therapeutic agents for inflammatory diseases (Abdulla et al., 2014).

Anticonvulsant Properties

The synthesis of new 3-aminopyrroles, starting from acetophenone and glycine derivatives, has been explored for their anticonvulsant activity. These compounds exhibit considerable activity with a lack of neurotoxicity, making them promising candidates for treating seizures. This demonstrates the broad therapeutic potential of N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide derivatives in neurological conditions (Unverferth et al., 1998).

Memory Enhancement Research

Compounds like N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, which are structurally related to N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide, have shown potential as memory enhancers. These compounds inhibit acetylcholinesterase, indicating their usefulness in treating cognitive disorders such as Alzheimer's disease (Piplani et al., 2018).

Antifungal Applications

The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as antifungal agents against Candida and Aspergillus species highlights the potential of N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide derivatives in treating fungal infections. These compounds have shown considerable in vitro and in vivo efficacy, underlining their potential in antifungal therapy (Bardiot et al., 2015).

properties

IUPAC Name

N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-14(22)15-5-7-17(8-6-15)20-19(23)16-3-2-4-18(13-16)27(24,25)21-9-11-26-12-10-21/h2-8,13H,9-12H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGIDDRCVFODKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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